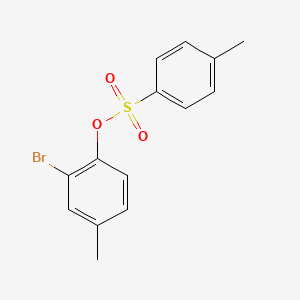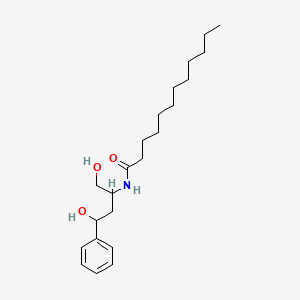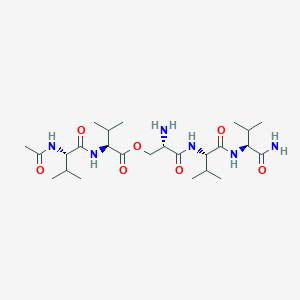
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H11BrO3S. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 4-methylbenzenesulfonate group, and the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-bromo-4-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include 2-substituted-4-methylphenyl 4-methylbenzenesulfonates.
Oxidation: 2-Bromo-4-methylbenzoic acid.
Reduction: 2-Bromo-4-methylphenyl sulfonamide.
Applications De Recherche Scientifique
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile due to the presence of the bromine atom and the sulfonate group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methylphenyl 4-methylbenzenesulfonate
- 2-Bromo-4-methylphenyl 4-methylbenzenesulfonamide
- 2-Bromo-4-methylphenyl 4-methylbenzoate
Uniqueness
2-Bromo-4-methylphenyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and sulfonate groups makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H13BrO3S |
|---|---|
Poids moléculaire |
341.22 g/mol |
Nom IUPAC |
(2-bromo-4-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13BrO3S/c1-10-3-6-12(7-4-10)19(16,17)18-14-8-5-11(2)9-13(14)15/h3-9H,1-2H3 |
Clé InChI |
GCPPEOKLRINXIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)

![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)









